Exjade Fe3+ chelate
Exjade Fe3+ chelate
Deferasirox Fe3+ chelate (Exjade) is a rationally-designed oral iron chelator; its main use is to reduce chronic iron overload in patients who are receiving long-term blood transfusions for conditions such as beta-thalassemia and other chronic anemias. IC50 value: Target: Deferasirox is the first oral medication approved in the USA for this purpose. The half-life of deferasirox is between 8 and 16 hours allowing once a day dosing. Two molecules of deferasirox are capable of binding to 1 atom of iron which are subsequently eliminated by fecal excretion. Its low molecular weight and high lipophilicity allows the drug to be taken orally unlike desferoxamine which has to be administered by IV route (intravenous infusion). Together with deferiprone, deferasirox seems to be capable of removing iron from cells (cardiac myocytes and hepatocytes) as well as removing iron from the blood.
Brand Name:
Vulcanchem
CAS No.:
554435-83-5
VCID:
VC0007578
InChI:
InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/q;+3/p-3
SMILES:
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3]
Molecular Formula:
C21H12FeN3O4
Molecular Weight:
426.2 g/mol
Exjade Fe3+ chelate
CAS No.: 554435-83-5
Cat. No.: VC0007578
Molecular Formula: C21H12FeN3O4
Molecular Weight: 426.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Deferasirox Fe3+ chelate (Exjade) is a rationally-designed oral iron chelator; its main use is to reduce chronic iron overload in patients who are receiving long-term blood transfusions for conditions such as beta-thalassemia and other chronic anemias. IC50 value: Target: Deferasirox is the first oral medication approved in the USA for this purpose. The half-life of deferasirox is between 8 and 16 hours allowing once a day dosing. Two molecules of deferasirox are capable of binding to 1 atom of iron which are subsequently eliminated by fecal excretion. Its low molecular weight and high lipophilicity allows the drug to be taken orally unlike desferoxamine which has to be administered by IV route (intravenous infusion). Together with deferiprone, deferasirox seems to be capable of removing iron from cells (cardiac myocytes and hepatocytes) as well as removing iron from the blood. |
|---|---|
| CAS No. | 554435-83-5 |
| Molecular Formula | C21H12FeN3O4 |
| Molecular Weight | 426.2 g/mol |
| IUPAC Name | 4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+) |
| Standard InChI | InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/q;+3/p-3 |
| Standard InChI Key | ABQALTGEPFNCIY-UHFFFAOYSA-K |
| SMILES | C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3] |
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